6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid is a synthetic organic compound belonging to the class of pyridine carboxamides. It is a key component of the GPR40 full agonist SCO-267, a compound investigated for its potential therapeutic value in the treatment of type 2 diabetes and obesity. SCO-267 displays a high affinity for the GPR40/FFA1 receptor, a G-protein-coupled receptor found in pancreatic β-cells and enteroendocrine cells. [, ]
The synthesis of 6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid involves a multistep process starting from a biaryl derivative. The key step in the synthesis is the replacement of the central aryl ring with piperidine, resulting in the formation of a 2-(4,4-dimethylpentyl)phenyl piperidine intermediate. Subsequent modifications include the introduction of a N-alkyl-N-aryl benzamide moiety to lower lipophilicity and optimize binding to the GPR40 receptor. The final step involves the coupling of this intermediate with (3S)-3-cyclopropyl-3-(2-hydroxypyridin-4-yl)propanoic acid to yield the final compound SCO-267, which contains 6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid as a central structural feature. []
6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a carbamoyl group. The carbamoyl group is further substituted with a 2,2-dimethylpropyl chain. This combination of functional groups is crucial for the molecule's interaction with the GPR40 receptor. []
6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid, as part of SCO-267, exerts its biological activity by binding to the GPR40/FFA1 receptor. This binding triggers the activation of Gq signaling pathways, leading to the release of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from enteroendocrine cells. These hormones play a critical role in regulating blood glucose levels, making SCO-267 a promising therapeutic agent for type 2 diabetes. [, ]
The primary scientific research application of 6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid is as a key structural component of SCO-267. This compound has been extensively studied for its potential therapeutic value in the treatment of type 2 diabetes and obesity. [, ] SCO-267 effectively stimulates insulin and GLP-1 secretion, improves glucose tolerance in diabetic rat models, and reduces food intake and body weight in obese rat models. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: